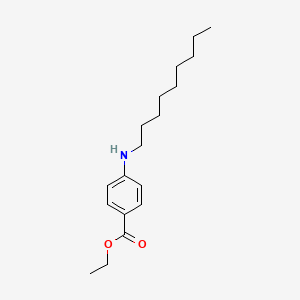
Ethyl 4-(nonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(nonylamino)benzoate is an organic compound with the molecular formula C18H29NO2. It is a derivative of benzoic acid, where the hydrogen atom on the amino group is replaced by a nonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(nonylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation with nonyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting 4-(nonylamino)benzoic acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(nonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: 4-(nonylamino)benzoic acid.
Reduction: Ethyl 4-(nonylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-(nonylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of ethyl 4-(nonylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to these channels, the compound prevents the influx of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-(propylamino)benzoate: Another derivative with similar anesthetic properties.
Uniqueness
Ethyl 4-(nonylamino)benzoate is unique due to its longer nonyl chain, which can influence its lipophilicity and membrane interaction properties. This makes it potentially more effective in certain applications compared to its shorter-chain analogs .
Propiedades
Número CAS |
75681-69-5 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
ethyl 4-(nonylamino)benzoate |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-15-19-17-13-11-16(12-14-17)18(20)21-4-2/h11-14,19H,3-10,15H2,1-2H3 |
Clave InChI |
GEANBWWTROCILH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
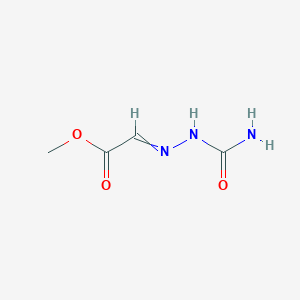
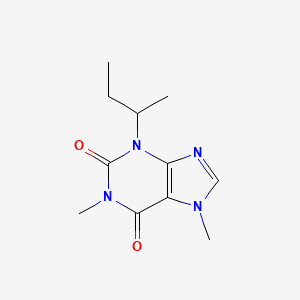
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
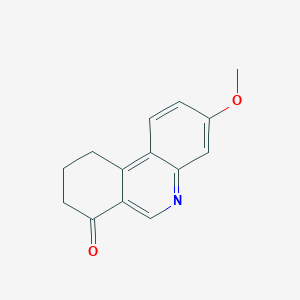
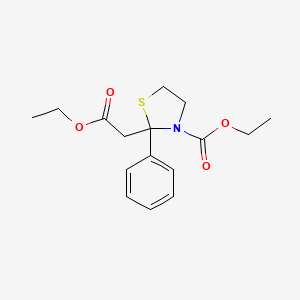
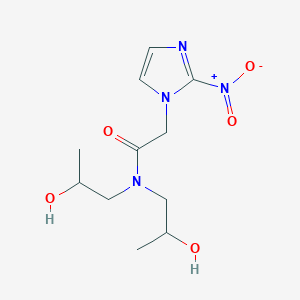

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
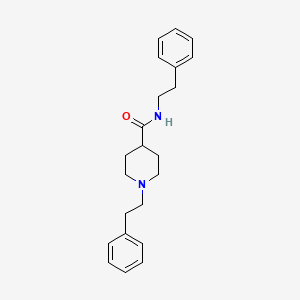
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
